2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
This compound is a benzo[b][1,4]oxazepin-4-one derivative substituted with an isopentyl group at position 5, methyl groups at position 3, and an acetamide moiety linked to a 4-fluorophenoxy group at position 6. The fluorophenoxy and isopentyl substituents likely influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4/c1-16(2)11-12-27-20-10-7-18(13-21(20)31-15-24(3,4)23(27)29)26-22(28)14-30-19-8-5-17(25)6-9-19/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYSKXBAJBWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with a suitable electrophile.
Attachment of the Isopentyl Side Chain: This step might involve alkylation reactions using isopentyl halides or similar reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[b][1,4]oxazepin core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, 2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the tetrahydrobenzo[b][1,4]oxazepin core might provide structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key structural motifs with other benzooxazepin and acetamide derivatives. Below is a comparative analysis:
Key Observations :
Core Heterocycle: The benzo[b][1,4]oxazepin-4-one core in the target compound differs from the benzo[f][1,4]oxazepin-3-one in in ring fusion position and oxidation state.
Fluorine Substitution: Both the target compound and feature fluorine atoms, which enhance metabolic stability and lipophilicity. However, the target’s 4-fluorophenoxy group introduces steric bulk compared to ’s trifluoromethoxy group.
Acetamide Linkage : The acetamide group in the target compound is directly linked to the oxazepin core, whereas employs a thioacetamide bridge. Sulfur-containing linkages (as in ) may alter redox properties and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are absent, inferences can be drawn from analogues:
- Metabolic Stability : Fluorine and methyl groups may reduce oxidative metabolism, as seen in fluorinated CNS drugs .
- Hydrogen Bonding : The acetamide NH and oxazepin carbonyl in the target compound can participate in hydrogen bonding, critical for target engagement. This aligns with Etter’s graph set analysis for molecular aggregation .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, typically starting with the formation of the benzoxazepine core followed by functionalization with fluorophenoxy and isopentyl groups. Key steps include:
- Amide coupling : Reaction of intermediates (e.g., benzoxazepine derivatives) with activated acetamide precursors using dichloromethane or ethanol as solvents and triethylamine as a base to catalyze the reaction .
- Purification : Chromatographic methods (e.g., column chromatography) are essential to isolate the final product with >95% purity .
Critical parameters include temperature control (20–60°C), solvent polarity, and stoichiometric ratios to avoid side reactions like hydrolysis or dimerization .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR is used to confirm connectivity, especially for distinguishing stereoisomers arising from the tetrahydrobenzooxazepine ring .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies trace impurities from incomplete coupling reactions .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C23H26F2N2O3) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacological activity?
- Molecular docking : Predict binding affinity to targets like vasopressin V2 receptors by modeling interactions between the fluorophenoxy group and hydrophobic receptor pockets .
- QSAR studies : Correlate structural features (e.g., isopentyl chain length) with activity data to prioritize derivatives for synthesis .
- MD simulations : Assess conformational stability of the benzoxazepine ring in aqueous environments to improve bioavailability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., receptor antagonism) across multiple cell lines to rule out cell-specific artifacts .
- Metabolic stability testing : Use liver microsomes to determine if discrepancies arise from differential metabolic degradation .
- Crystallography : Solve the compound’s crystal structure via SHELX to confirm active conformations and rule out polymorphic effects .
Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced potency?
- Core modifications : Substitute the 4-fluorophenoxy group with bulkier aryl ethers to enhance receptor binding .
- Side-chain tuning : Replace the isopentyl group with cyclopropyl or allyl chains to modulate lipophilicity and CNS penetration .
- Bioisosteres : Replace the acetamide moiety with sulfonamide or urea groups to improve metabolic stability .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?
Q. How can researchers address solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility for in vivo studies .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent activity data?
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments to identify significant trends .
Q. How should researchers validate target engagement in complex biological systems?
- SPR/BLI : Measure binding kinetics (e.g., KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .
- CETSA : Cellular thermal shift assays confirm target engagement by monitoring protein stability shifts post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
